Physical Properties: N2-Phenyl vs. Unsubstituted DAP
A direct comparison of computed lipophilicity reveals a major difference between N2-phenylpyridine-2,6-diamine and its unsubstituted parent, 2,6-diaminopyridine (DAP). The N2-phenyl derivative possesses a calculated XLogP3 of 2.4 [1], while the parent DAP has a calculated XLogP of approximately 0.2 [2]. This >2-log unit increase in lipophilicity signifies a dramatically altered partition coefficient, which directly impacts membrane permeability, solubility, and non-specific protein binding in biological systems.
Δ +2.2 log units (in silico)
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2,6-Diaminopyridine (DAP) XLogP of 0.2 |
| Quantified Difference | Δ 2.2 log units (target is >100x more lipophilic) |
| Conditions | In silico calculation using XLogP3 algorithm |
Why This Matters
This quantifiable difference in lipophilicity is critical for selecting the appropriate scaffold in drug discovery or chemical biology, where logP directly influences ADME properties and biological assay performance.
- [1] Kuujia. (n.d.). N2-phenylpyridine-2,6-diamine (CAS 46338-70-9). (XLogP3 value). Retrieved April 20, 2026. View Source
- [2] Baidu Baike. (2025). 2,6-二氨基吡啶 (2,6-Diaminopyridine). (XlogP value). Retrieved April 20, 2026. View Source
